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molecular formula C12H11NO2S2 B8292415 Ethyl 2-phenylsulfanyl-thiazole-5-carboxylate

Ethyl 2-phenylsulfanyl-thiazole-5-carboxylate

Cat. No. B8292415
M. Wt: 265.4 g/mol
InChI Key: XBZZLNNIQBQFKX-UHFFFAOYSA-N
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Patent
US06919359B2

Procedure details

A suspension of ethyl 2-bromo-1,3-thiazole-5-carboxylate (1.5 g, 6.15 mmol, 1 eq) and K2CO3 (1.7 g, 12.3 mmol, 2 eq) in EtOH (60 mL) is cooled in an ice bath, and thiophenol (0.631 mL, 6.15 mmol, 1 eq) is added. The reaction is monitored by HPLC until the starting material is consumed. The reaction mixture is filtered (to remove a solid by-product), and the solvent is removed in vacuo. The crude mixture is purified by silica gel chromatography using a Biotage Flash 40S column using 2% EtOAc in hexanes to afford ethyl 2-phenylsulfanyl-thiazole-5-carboxylate as an oil (0.784 g, 46%). MS (ESI) for C12H11NO2S2 m/z 266.1 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.631 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][C:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][N:6]=1.C([O-])([O-])=O.[K+].[K+].[C:18]1([SH:24])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CCO>[C:18]1([S:24][C:2]2[S:3][C:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][N:6]=2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1SC(=CN1)C(=O)OCC
Name
Quantity
1.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.631 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
is consumed
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered (
CUSTOM
Type
CUSTOM
Details
to remove a solid by-product), and the solvent
CUSTOM
Type
CUSTOM
Details
is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude mixture is purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SC=1SC(=CN1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.784 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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